![molecular formula C18H21NO B5771536 N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide](/img/structure/B5771536.png)
N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide, also known as flurazepam, is a benzodiazepine derivative that is commonly used as a sedative and hypnotic drug. It was first synthesized in the 1960s and has since been used for the treatment of insomnia and anxiety disorders. In recent years, there has been increasing interest in the scientific research applications of flurazepam due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
Flurazepam acts on the central nervous system by binding to the benzodiazepine receptor site on the GABA-A receptor. This binding enhances the inhibitory effects of GABA, resulting in increased neuronal inhibition and sedation. Flurazepam has a longer half-life than other benzodiazepines, which makes it effective for the treatment of insomnia and other sleep disorders.
Biochemical and Physiological Effects:
Flurazepam has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease the time it takes to fall asleep, increase total sleep time, and improve sleep quality. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide has been shown to reduce anxiety and promote relaxation. However, prolonged use of N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide can lead to tolerance, dependence, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
Flurazepam has a number of advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in clinical trials. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide has a long half-life, which makes it useful for studying the effects of chronic drug exposure. However, N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide can be difficult to obtain and is subject to regulatory restrictions due to its potential for abuse and dependence.
Future Directions
There are a number of potential future directions for the scientific research on N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new formulations of N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide that can be used for the treatment of specific medical conditions. Additionally, research is needed to better understand the long-term effects of N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide use and to develop strategies for minimizing the risk of dependence and withdrawal symptoms. Finally, further research is needed to explore the potential use of N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide in the treatment of other medical conditions, such as chronic pain and anxiety disorders.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2-amino-5-chlorobenzophenone with isopropylamine and methylamine in the presence of acetic anhydride and acetic acid. The resulting product is then purified and crystallized to obtain pure N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide. This synthesis method has been well-established and is commonly used in the production of N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide for both clinical and research purposes.
Scientific Research Applications
Flurazepam has been widely studied for its potential therapeutic benefits in a variety of medical conditions. It has been shown to be effective in the treatment of insomnia, anxiety, and other sleep disorders. Additionally, N-(4-isopropylphenyl)-2-(4-methylphenyl)acetamide has been studied for its potential use in the treatment of alcohol withdrawal symptoms and as an adjunctive therapy for the management of chronic pain.
properties
IUPAC Name |
2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13(2)16-8-10-17(11-9-16)19-18(20)12-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDLRSEXIRSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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